ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Scientific Research Applications
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has been used in a variety of scientific research applications. This compound has been found to be effective in the study of the structure-activity relationships of compounds, as well as in the study of the pharmacokinetic and pharmacodynamic properties of compounds. This compound has also been used in the study of the molecular mechanisms of action of compounds, as well as in the study of the biochemical and physiological effects of compounds.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Advantages and Limitations for Lab Experiments
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has several advantages for use in laboratory experiments. This compound is a synthetic compound which is relatively easy to synthesise and is cost-effective. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for use in laboratory experiments. This compound is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, this compound is a highly potent compound and should be handled with care in the laboratory.
Future Directions
There are several potential future directions for the use of ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate in scientific research. This compound could be used in the study of the molecular mechanisms of action of other compounds, as well as in the study of the biochemical and physiological effects of other compounds. This compound could also be used in the development of new drugs and therapies for the treatment of a variety of diseases, such as cancer and cardiovascular disease. This compound could also be used in the study of the pharmacokinetic and pharmacodynamic properties of compounds, as well as in the development of new analytical methods for the detection and quantification of compounds. Finally, this compound could be used in the development of new laboratory techniques and technologies for the study of compounds.
Synthesis Methods
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a synthetic compound which can be synthesised through a multi-step process. The first step of the process involves the reaction of 4-fluorophenyl acetic acid with ethylenediamine to form ethyl 6-(4-fluorophenyl)-2-imidazolecarboxylate. This reaction is followed by the reaction of ethyl 6-(4-fluorophenyl)-2-imidazolecarboxylate with an aqueous solution of hydrogen peroxide to form this compound. This method has been found to be efficient and cost-effective for the synthesis of this compound.
properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-2-22-15(21)12-8-19-7-11(18-14(20)13(19)17-12)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBWYGFYFIGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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